2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Description
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound featuring a fused pyrido-triazinone core with a methylsulfanyl (-SMe) substituent at position 2. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is characterized by a rigid, planar structure due to its aromatic system, which prevents tautomerization and enhances stability in biological environments . This structural rigidity makes it suitable for applications in DNA synthesis and medicinal chemistry, particularly in designing nucleoside analogs or enzyme inhibitors .
For example, sulfanyl groups are typically introduced through nucleophilic substitution or thiol-ene chemistry .
Properties
IUPAC Name |
2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-13-7-9-6-4-2-3-5-11(6)8(12)10-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEOCYDPKMSQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one can be achieved through various methods. One efficient approach involves the use of microwave-assisted sequential one-pot synthesis. This method combines the advantages of microwave heating with sequential reactions, leading to high yields and reduced reaction times . The general procedure includes the reaction of appropriate starting materials under microwave irradiation, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrido-triazinone core allows diverse substitutions at positions 2 and 7, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substituent Effects on Physical Properties
*Melting points vary with substituent bulk and polarity.
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Halogenated derivatives (e.g., 8l with bromo) exhibit higher melting points (230°C) due to increased polarity and intermolecular interactions .
- Heteroaryl Substituents : Thiophenyl (8g) and furanyl (8e) groups lower melting points (146–160°C) compared to halogens, reflecting reduced crystallinity .
- Sulfanyl vs.
Biological Activity
2-(Methylsulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
- IUPAC Name : 2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Molecular Formula : C8H7N3OS
- CAS Number : 303145-10-0
Synthesis
The synthesis of 2-(methylsulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves cyclization reactions of appropriate precursors. Common methods include:
- Reaction of 2-aminopyridine with aldehydes and sulfur-containing reagents.
- Use of bases such as sodium hydroxide or potassium carbonate to facilitate cyclization under heat conditions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that 2-(methylsulfanyl)-4H-pyrido1,2-atriazin-4-one possesses significant antimicrobial properties. It has been tested against a range of bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antiviral Activity
The compound has also shown potential as an antiviral agent. In vitro studies indicated its effectiveness against several viruses:
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 15 |
| Herpes Simplex Virus | 10 |
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 9 |
The mechanisms underlying the biological activities of 2-(methylsulfanyl)-4H-pyrido1,2-atriazin-4-one involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and immune responses.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a recent study published in Cancer Letters, researchers reported that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways.
Q & A
Q. What are the common synthetic routes for 2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including condensation, amination, and cyclization. A one-pot method starting from 2-aminopyridine derivatives employs ethoxycarbonylisothiocyanate and alkylamines, followed by thermal cyclization (80–120°C) in polar solvents like DMF or DMSO . Microwave-assisted synthesis and continuous flow reactors are used to enhance efficiency and scalability . For example, Suzuki cross-coupling reactions with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in dioxane/water mixtures (100°C, 4 hours) yield 52–65% of substituted derivatives .
Q. What analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and ring fusion (e.g., methylsulfanyl at C2: δ ~2.29 ppm for CH₃S) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 193.23 for C₈H₇N₃OS) and fragmentation patterns validate purity .
- IR spectroscopy : Absorbance bands at ~1644 cm⁻¹ (C=O stretch) and ~1719 cm⁻¹ (triazine ring vibrations) .
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence the compound’s reactivity and bioactivity compared to other analogs?
The methylsulfanyl group enhances electron density at C2, facilitating nucleophilic substitutions (e.g., oxidation to sulfoxides) and modulating interactions with biological targets. Compared to allylsulfanyl or phenyl derivatives, the methyl group improves metabolic stability but may reduce solubility. In antiproliferative assays, methylsulfanyl analogs show IC₅₀ values ~10–12 µM against gastric and colon cancer cells, while bulkier substituents (e.g., cyclohexylamino) exhibit reduced activity due to steric hindrance .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial MIC values or cytotoxicity often arise from assay conditions (e.g., pH, serum proteins). To address this:
- Standardized protocols : Use CLSI guidelines for MIC determination and MTT assays with matched cell lines (e.g., HCT116 vs. MCF-7) .
- Dose-response validation : Repeat experiments with internal controls (e.g., doxorubicin) and orthogonal assays (e.g., apoptosis via caspase-3/7 activation) .
- Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
Q. What mechanistic hypotheses explain the compound’s antiproliferative activity?
Studies suggest dual mechanisms:
- Cell cycle arrest : G2/M phase blockade via upregulation of p21 and inhibition of cyclin B1/CDK1 complexes .
- Apoptosis induction : Increased Bax/Bcl-2 ratio and caspase-3 activation in SK-N-SH neuroendocrine cells .
Note: Direct target identification (e.g., kinase inhibition) requires proteomics or CRISPR screening .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved efficacy?
Key SAR insights:
- C2 modifications : Electron-withdrawing groups (e.g., sulfone) enhance cytotoxicity but reduce bioavailability.
- C7/C8 substitutions : Aryl groups (e.g., 3’-pyridinyl) improve target affinity, as seen in derivatives with IC₅₀ values <5 µM .
- N-alkylation : Diethylamino groups at C2 improve solubility without compromising activity .
Methodological Guidance
Q. What in vitro and in vivo models are appropriate for toxicity assessment?
- In vitro : Use primary hepatocytes or HEK293 cells for cytotoxicity screening (LD₅₀ > 50 µM is desirable) .
- In vivo : Rodent models (e.g., BALB/c mice) with histopathological analysis of liver/kidney tissues after 28-day dosing (MTD ~100 mg/kg) .
Q. How do computational methods (e.g., molecular docking) complement experimental studies?
Docking against predicted targets (e.g., topoisomerase II or EGFR kinase) identifies binding modes. For example, the triazine core forms hydrogen bonds with ATP-binding pockets, while the methylsulfanyl group occupies hydrophobic pockets . MD simulations (>100 ns) assess stability of ligand-protein complexes .
Key Challenges and Future Directions
- Data reproducibility : Variability in biological assays necessitates open-access datasets and standardized protocols.
- Target discovery : CRISPR-Cas9 screens or thermal proteome profiling could identify novel molecular targets .
- Formulation : Nanocarrier systems (e.g., liposomes) may address solubility limitations for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
